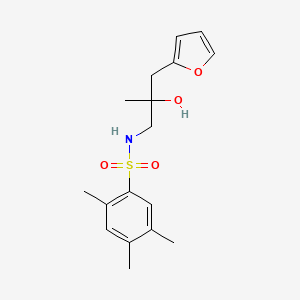

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2,4,5-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S/c1-12-8-14(3)16(9-13(12)2)23(20,21)18-11-17(4,19)10-15-6-5-7-22-15/h5-9,18-19H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQCNHIWGHWALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(CC2=CC=CO2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas.

Mode of Action

Furan derivatives have been reported to exhibit various therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer.

Biochemical Pathways

Furan derivatives have been reported to exhibit a high coumarin 7-hydroxylase activity and can act in the hydroxylation of certain anti-cancer drugs.

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves the pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules.

Biological Activity

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2,4,5-trimethylbenzenesulfonamide is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H23N1O4S

- Molecular Weight : 335.43 g/mol

- SMILES Notation : CC(C)(C)C(C1=CC=C(C=C1)C(C)C)S(=O)(=O)NCC1=COC=C1

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Antioxidant Properties : The furan ring contributes to antioxidant activity, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound was tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Inhibition of tubulin polymerization |

| A549 (Lung) | 18.0 | Cell cycle arrest |

Anti-inflammatory Activity

In vitro assays revealed that the compound effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 75 |

| IL-6 | 300 | 90 |

Case Studies

- Study on Cancer Cells : A study published in Cancer Research evaluated the effects of the compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with detailed analysis indicating that the compound induces apoptosis through the mitochondrial pathway.

- Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxamic Acid Derivatives

Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) ) share amide-like functional groups but differ in their N-hydroxy substitution. These compounds exhibit antioxidant properties, as demonstrated by DPPH radical scavenging and β-carotene bleaching assays . In contrast, the target sulfonamide lacks the hydroxamic acid’s metal-chelating N-hydroxy group, which is critical for antioxidant activity. This structural divergence suggests the target compound may prioritize different biological pathways, such as enzyme inhibition via sulfonamide interactions.

Pesticidal Benzamide and Furan Derivatives

Compounds like flutolanil (a benzamide pesticide) and cyprofuram (containing a tetrahydrofuran ring) highlight structural parallels to the target compound. Flutolanil’s trifluoromethyl-benzamide structure enables fungicidal activity by targeting succinate dehydrogenase . The target compound’s trimethylbenzenesulfonamide group may similarly engage hydrophobic interactions in enzyme binding but lacks fluorinated electron-withdrawing groups.

Comparative Data Table

*TMS: Trimethylbenzenesulfonamide

Key Research Findings and Hypotheses

Antioxidant Potential: Unlike hydroxamic acids, the target compound’s sulfonamide group may limit metal chelation but could interact with oxidative enzymes like cyclooxygenase.

Pesticidal Activity : The furan-2-yl and trimethylbenzene groups suggest possible pesticidal applications, though fluorinated analogs (e.g., flutolanil) likely exhibit higher efficacy due to enhanced electronegativity .

Synthetic Challenges : Steric hindrance from the 2-methylpropyl group may complicate sulfonylation steps, necessitating optimized reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.